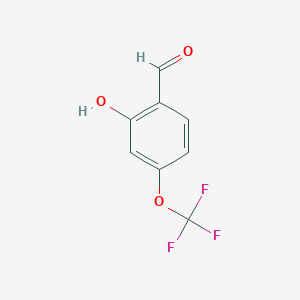

2-Hydroxy-4-(trifluoromethoxy)benzaldehyde

Description

Significance of Fluorinated Aromatic Aldehydes in Advanced Chemical Synthesis and Medicinal Chemistry

Fluorinated aromatic aldehydes are highly valued precursors in both advanced chemical synthesis and medicinal chemistry. The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. nih.gov In drug design, this strategy is often employed to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. ontosight.ai The carbon-fluorine bond is exceptionally strong, which can protect adjacent parts of a molecule from oxidative metabolism, a common pathway for drug degradation in the body. Furthermore, fluorinated groups can modulate the acidity or basicity of nearby functional groups and participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, thereby strengthening a drug's engagement with its target receptor. nih.gov

Overview of the Trifluoromethoxy Group's Electronic and Steric Influence in Organic Molecules

The trifluoromethoxy (-OCF₃) group is a particularly influential substituent that imparts a distinct combination of electronic and steric properties to a molecule. It is often considered a "super-halogen" due to its unique characteristics. nih.gov

Electronic Effects: The -OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. This inductive effect is significant and can influence the reactivity of the entire aromatic ring. Unlike the related methoxy (B1213986) (-OCH₃) group, which is an electron-donating group by resonance, the trifluoromethoxy group exerts a potent, long-range electron-withdrawing effect that can stabilize anionic forms of a molecule. researchgate.net

Steric and Conformational Effects: The trifluoromethoxy group is sterically larger than a methoxy group. This increased bulk can influence the preferred conformation of a molecule. While methoxybenzenes often favor a planar conformation, structural studies have shown that the -OCF₃ group typically sits (B43327) out of the plane of the phenyl ring, creating a non-planar arrangement. nih.gov This conformational preference can be advantageous in drug design, as it can improve binding affinity by orienting the molecule optimally within a receptor's binding pocket. researchgate.net

Lipophilicity: One of the most significant contributions of the trifluoromethoxy group is its dramatic increase in lipophilicity (fat-solubility). This property is crucial for a drug's ability to cross cell membranes and is quantified by the hydrophobic parameter, π. The -OCF₃ group is substantially more lipophilic than both its methoxy analogue and a single fluorine atom, which can enhance the absorption and distribution of a potential drug candidate. nih.gov

| Substituent Group | Hydrophobicity Parameter (π) | General Electronic Effect |

|---|---|---|

| -H (Hydrogen) | 0.00 | Neutral (Reference) |

| -OCH₃ (Methoxy) | -0.02 | Electron-donating (Resonance) |

| -OCF₃ (Trifluoromethoxy) | +1.04 | Strongly Electron-withdrawing (Inductive) |

Current Research Trajectories Involving 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde and Related Structural Motifs

Due to its specific combination of reactive sites, this compound is primarily utilized as a high-value intermediate in the synthesis of more elaborate molecular architectures. While specific research focused solely on this compound is specialized, its research trajectory can be understood by examining the applications of its isomers and structurally related salicylaldehydes.

The primary research application for this compound is as a precursor for the synthesis of Schiff bases. The aldehyde group readily condenses with primary amines to form imines, while the hydroxyl and trifluoromethoxy groups can act as key recognition sites or impart desirable physicochemical properties to the final product. For instance, the related isomer 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is used to prepare various Schiff base derivatives. sigmaaldrich.com These molecules are widely investigated for their potential as ligands for metal complexes, fluorescent probes, and as scaffolds for compounds with biological activity.

Furthermore, as a substituted benzaldehyde (B42025), it is a key starting material for a wide range of condensation reactions used to build complex heterocyclic systems. Multi-component reactions involving aldehydes, such as the synthesis of 1,3-oxazine derivatives, represent a powerful strategy for rapidly generating molecular diversity in drug discovery programs. oiccpress.com The presence of the trifluoromethoxy group on the this compound scaffold makes it an attractive starting material for creating novel libraries of fluorinated compounds for screening in pharmaceutical and agrochemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)14-6-2-1-5(4-12)7(13)3-6/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFYWNFXELSYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071156-25-6 | |

| Record name | 2-hydroxy-4-(trifluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Synthesis of 2 Hydroxy 4 Trifluoromethoxy Benzaldehyde

Established Synthetic Pathways for Aryl Trifluoromethoxy Ethers

The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal and agricultural chemistry due to its unique electronic properties and high lipophilicity. researchgate.netbohrium.com Its synthesis, however, has historically presented significant challenges, often requiring harsh conditions and toxic reagents. bohrium.comnih.gov

The direct formation of an aryl trifluoromethyl ether from a phenolic precursor is a key step. Several classical and modern methods have been developed for this transformation.

One of the earliest approaches, developed by Yagupolskii in 1955, involved a two-step process starting from electron-deficient anisoles. nih.govmdpi.com The methoxy (B1213986) group was first chlorinated to a trichloromethyl ether, which was subsequently fluorinated using reagents like antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride (B91410) (HF). nih.govmdpi.com This chlorine-fluorine exchange mechanism is driven by the formation of more stable bonds.

An alternative method reported by Sheppard in 1964 utilizes the deoxyfluorination of phenol (B47542) fluoroformates. nih.gov Phenols are first treated with highly toxic fluorophosgene to create an intermediate fluoroformate, which is then converted to the aryl trifluoromethyl ether using sulfur tetrafluoride (SF₄) or SbF₃ at high temperatures (160 °C). nih.gov

A significant advancement was the oxidative desulfurization-fluorination strategy developed by Hiyama. nih.gov In this method, phenols are converted to dithiocarbonates (xanthogenates). These intermediates are then treated with an oxidant, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) or N-bromosuccinimide (NBS), in the presence of a fluoride source like hydrogen fluoride-pyridine, to yield the desired trifluoromethoxylated arene. nih.govbeilstein-journals.org

More recent methods have focused on the direct O-trifluoromethylation of phenols. One such approach involves the use of hypervalent iodine reagents, like Togni reagents. nih.gov However, this can sometimes lead to competing trifluoromethylation at the aromatic carbon centers instead of the oxygen. nih.gov A proposed mechanism for some O-trifluoromethylation reactions involves a single-electron transfer (SET) from a deprotonated hydroxylamine (B1172632) to the Togni reagent, generating a trifluoromethyl radical that recombines with the N-hydroxyl radical. nih.gov

| Method | Precursor | Key Reagents | General Conditions |

| Yagupolskii | Anisole | PCl₅, Cl₂; then SbF₃/SbCl₅ or HF | High temperature (~200 °C) |

| Sheppard | Phenol | Fluorophosgene; then SF₄/HF or SbF₃ | High temperature (160 °C) |

| Hiyama | Phenol (via xanthate) | HF-pyridine, DBH or NBS | Oxidative conditions |

| Direct O-Trifluoromethylation | Phenol | Togni Reagents, Silver-based reagents | Varies; can be milder |

The introduction of a formyl group (-CHO) onto an aromatic ring is known as formylation. This reaction is a type of electrophilic aromatic substitution and is therefore most effective on electron-rich aromatic systems, such as phenols. wikipedia.org The hydroxyl group of a phenol is a strong activating and ortho-, para-directing group. For the synthesis of 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde, formylation must occur specifically at the ortho position relative to the hydroxyl group.

Several named reactions are commonly used for the formylation of phenols:

Duff Reaction : This method uses hexamine as the formylating agent in the presence of an acid. It is particularly effective for phenols and typically shows a strong preference for formylation at the ortho position, unless it is sterically hindered. wikipedia.org The mechanism involves the formation of an iminium ion from protonated hexamine, which acts as the electrophile. wikipedia.org

Gattermann Reaction : This reaction uses hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). purechemistry.org An electrophilic formyl cation or a related species is generated, which then attacks the electron-rich aromatic ring. purechemistry.org

Reimer-Tiemann Reaction : This reaction uses chloroform (B151607) in a basic solution to formylate phenols, primarily at the ortho position. The electrophile in this case is dichlorocarbene.

Titanium-Mediated Formylation : A method using dichloromethyl methyl ether and titanium tetrachloride (TiCl₄) has been shown to be highly effective for the ortho-formylation of electron-rich phenols. The high regioselectivity is attributed to the coordination between the titanium metal and the oxygen of the hydroxyl group, which directs the electrophile to the adjacent position. nih.gov

The strong ortho-directing ability of the phenoxide ion, often formed under reaction conditions, is a key factor in achieving the desired regiochemistry for salicylaldehyde (B1680747) derivatives. wikipedia.org This is often attributed to chelation or coordination between the phenoxide, the incoming electrophile, and in some cases, a metal catalyst. wikipedia.orgnih.gov

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry aims to develop more efficient, selective, and environmentally benign methods. The synthesis of a polysubstituted aromatic compound like this compound benefits significantly from these advanced strategies.

Achieving the correct arrangement of substituents on the benzene (B151609) ring is a primary challenge. The synthesis requires high regioselectivity in the formylation step.

A logical synthetic route would involve the initial synthesis of 4-(trifluoromethoxy)phenol (B149201) from a suitable precursor like 4-aminophenol (B1666318) or 4-bromophenol. Once the trifluoromethoxy group is installed, the subsequent formylation reaction must be directed to the ortho position of the hydroxyl group. As established, the hydroxyl group is a powerful ortho-director, especially in the presence of Lewis acids like TiCl₄ which can coordinate with the phenolic oxygen. nih.gov This coordination strongly favors the introduction of the formyl group at the less sterically hindered position adjacent to the hydroxyl group, leading to the desired this compound. Protecting group strategies can also be employed to control reactivity and ensure the desired outcome, although this adds steps to the synthesis. google.com For instance, protecting the hydroxyl group could allow for formylation at a different position, followed by deprotection. However, for this target molecule, the inherent directing effect of the unprotected hydroxyl group is advantageous.

Catalysis offers a pathway to milder reaction conditions, lower waste, and improved yields.

Catalysis in O-Trifluoromethylation : Silver-mediated reactions have emerged as a powerful tool for creating aryl trifluoromethyl ethers. nih.gov For instance, the cross-coupling of aryl stannanes or aryl boronic acids with an in situ generated trifluoromethoxide source can be mediated by silver salts. nih.gov More recently, visible-light photoredox catalysis has been employed for the synthesis of trifluoromethyl aryl ethers from N-(hetero)aryl-N-hydroxylamides and an inexpensive trifluoromethyl source like CF₃I. nih.gov These methods often proceed under much milder conditions than classical approaches.

Catalysis in Formylation : While many classical formylation reactions use stoichiometric amounts of Lewis acids, catalytic versions are being developed. The titanium-mediated formylation with dichloromethyl methyl ether, for example, relies on a suprastoichiometric amount of TiCl₄ to ensure coordination and activation. nih.gov Research into catalytic cycles that could regenerate the active formylating agent or use substoichiometric amounts of a Lewis acid promoter represents an active area of investigation.

| Catalytic Approach | Reaction Step | Catalyst/Mediator | Advantages |

| Silver-Mediated Coupling | O-Trifluoromethylation | Silver Salts (e.g., AgOCF₃) | Good functional group tolerance |

| Photoredox Catalysis | O-Trifluoromethylation | Ruthenium or Iridium complexes | Mild conditions (visible light, RT) |

| Lewis Acid-Mediated | Formylation | TiCl₄, SnCl₄ | High ortho-selectivity for phenols |

Applying green chemistry principles to the synthesis of this compound involves minimizing hazardous waste, improving atom economy, and using safer reagents and solvents.

Several of the classical methods for synthesizing aryl trifluoromethyl ethers are antithetical to green chemistry, employing highly toxic reagents like phosgene, corrosive HF, and high temperatures. nih.govbeilstein-journals.org Modern methods are increasingly addressing these issues. The development of a two-step procedure for the trifluoromethoxylation of phenols via xanthate intermediates using easily handled reagents under atmospheric conditions is a step in a greener direction. nih.gov

Derivatization and Functionalization of 2 Hydroxy 4 Trifluoromethoxy Benzaldehyde

Synthesis and Transformations of Schiff Base Derivatives

Schiff bases, or azomethines, are synthesized through the condensation reaction between a primary amine and an aldehyde. In the case of 2-hydroxy-4-(trifluoromethoxy)benzaldehyde, the aldehyde group reacts with various primary amines to form the corresponding imine linkage (-C=N-). This reaction is typically carried out by refluxing the aldehyde and amine in a suitable solvent like ethanol (B145695).

| Reactant Amine | Resulting Schiff Base Structure (General) | Potential Applications |

|---|---|---|

| Aniline | N-(2-hydroxy-4-(trifluoromethoxy)benzylidene)aniline | Intermediate for heterocyclic synthesis, potential antimicrobial agent |

| p-Aminophenol | 4-((2-hydroxy-4-(trifluoromethoxy)benzylidene)amino)phenol | Antioxidant, potential antifungal agent |

| Ethylenediamine | N,N'-bis(2-hydroxy-4-(trifluoromethoxy)benzylidene)ethane-1,2-diamine | Ligand for metal complexes, potential catalytic applications |

Cyclocondensation Reactions for Heterocyclic Compound Formation

Cyclocondensation reactions involving this compound are a cornerstone for the synthesis of various heterocyclic compounds. These reactions typically involve the reaction of the aldehyde with a bifunctional reagent, leading to the formation of a new ring system.

Pyrazoles and their partially saturated analogs, pyrazolines, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common synthetic route to these structures involves the cyclization of α,β-unsaturated carbonyl compounds (chalcones) with hydrazine (B178648) or its derivatives. researchgate.netthepharmajournal.com First, this compound is converted to a chalcone (B49325) via a Claisen-Schmidt condensation with an appropriate ketone. core.ac.uk The resulting chalcone is then reacted with hydrazine hydrate (B1144303), often in a solvent like ethanol and sometimes in the presence of an acid or base catalyst, to yield the corresponding pyrazoline. uomustansiriyah.edu.iqiscience.indergipark.org.tr The reaction conditions can be controlled to favor the formation of different pyrazoline isomers. These compounds are of interest due to their diverse pharmacological activities. thepharmajournal.comuomustansiriyah.edu.iqresearchgate.net

Chromenes are bicyclic heterocyclic compounds consisting of a benzene (B151609) ring fused to a pyran ring. The synthesis of chromene scaffolds can be achieved through various methods, often involving the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group. nih.govmsu.edursc.org For instance, a one-pot, three-component reaction of an aromatic aldehyde, an active methylene compound (like malononitrile), and a phenol (B47542) (such as resorcinol (B1680541) or naphthol) can yield substituted chromenes. nih.govfrontiersin.org The presence of the hydroxyl group in this compound makes it a suitable precursor for such reactions.

Quinolines, which are composed of a benzene ring fused to a pyridine (B92270) ring, can be synthesized through several named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses. pharmaguideline.comscispace.com The Friedländer synthesis, for example, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. iipseries.org While not a direct cyclization of this compound itself, derivatives of this aldehyde could potentially be utilized in such synthetic strategies to produce novel quinoline (B57606) structures. organic-chemistry.orgnih.gov

Benzothiazoles are bicyclic compounds containing a benzene ring fused to a thiazole (B1198619) ring. A general and straightforward method for the synthesis of 2-substituted benzothiazoles is the condensation of an aldehyde with 2-aminothiophenol. The reaction proceeds through the formation of an intermediate Schiff base (a benzothiazoline), which is then oxidized to the corresponding benzothiazole. This reaction is often carried out in a suitable solvent and may be catalyzed by various reagents. The use of this compound in this reaction would be expected to yield 2-(2-hydroxy-4-(trifluoromethoxy)phenyl)benzothiazole.

Formation of Chalcones and Related α,β-Unsaturated Carbonyl Compounds

Chalcones are α,β-unsaturated ketones that serve as key intermediates in the synthesis of various flavonoids and other heterocyclic compounds. They are typically synthesized via the Claisen-Schmidt condensation, which is an aldol (B89426) condensation between an aromatic aldehyde and a ketone in the presence of a base or, less commonly, an acid catalyst. mdpi.comunair.ac.idscispace.comresearchgate.net

In the context of this compound, this compound would react with an acetophenone (B1666503) derivative (e.g., acetophenone, 4'-hydroxyacetophenone) in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. ajrconline.orgutar.edu.my The reaction involves the deprotonation of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol addition product yields the chalcone. The resulting chalcones, bearing the 2-hydroxy-4-(trifluoromethoxy)phenyl moiety, are of interest for their potential biological activities, including antimicrobial and antifungal properties. nih.govrltsc.edu.in

| Aldehyde | Ketone | Catalyst | Resulting Chalcone |

|---|---|---|---|

| This compound | Acetophenone | NaOH | 1-(phenyl)-3-(2-hydroxy-4-(trifluoromethoxy)phenyl)prop-2-en-1-one |

| This compound | 4'-Methylacetophenone | KOH | 1-(p-tolyl)-3-(2-hydroxy-4-(trifluoromethoxy)phenyl)prop-2-en-1-one |

| This compound | 4'-Chloroacetophenone | NaOH | 1-(4-chlorophenyl)-3-(2-hydroxy-4-(trifluoromethoxy)phenyl)prop-2-en-1-one |

Hydrazone Synthesis and Subsequent Modifications

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are formed by the reaction of an aldehyde or ketone with hydrazine or a substituted hydrazine. researchgate.netresearchgate.netorganic-chemistry.org The reaction of this compound with hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) in an acidic medium (often acetic acid) yields the corresponding hydrazone. nih.govjocpr.comorientjchem.org

These hydrazone derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. researchgate.netjchr.org The initial hydrazone can be further modified. For instance, acylation of the terminal nitrogen atom can lead to the formation of N-acylhydrazones. These modifications can significantly impact the biological profile of the molecule. nih.gov The presence of the phenolic hydroxyl group and the trifluoromethoxy group on the aromatic ring of the parent aldehyde can influence the physicochemical properties and biological activity of the resulting hydrazone derivatives.

Strategies for Incorporating Complex Side Chains and Linkers

The introduction of complex side chains and linkers onto the this compound scaffold is primarily achieved through the reaction of its phenolic hydroxyl group. This functional group serves as a versatile handle for forming ether linkages, thereby attaching a wide variety of molecular fragments.

One of the most common and effective methods for this purpose is the Williamson ether synthesis . This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide or a similar electrophile. This method allows for the introduction of a diverse range of side chains, from simple alkyl groups to more complex linkers bearing other functional groups.

For instance, the reaction of this compound with various alkyl bromides in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) can yield a library of ether derivatives. The general scheme for this reaction is as follows:

Table 1: Examples of Side Chain Incorporation via Williamson Ether Synthesis

| Entry | Alkyl Halide | Base | Solvent | Product |

|---|---|---|---|---|

| 1 | Benzyl (B1604629) bromide | K₂CO₃ | DMF | 2-(Benzyloxy)-4-(trifluoromethoxy)benzaldehyde |

| 2 | 1-Bromo-3-chloropropane | Cs₂CO₃ | Acetonitrile | 2-((3-Chloropropyl)oxy)-4-(trifluoromethoxy)benzaldehyde |

A notable example found in the chemical literature is the synthesis of 2-hydroxy-4-{[3-(trifluoromethyl)phenyl]methoxy}benzaldehyde. This compound demonstrates the successful incorporation of a substituted benzyl group, highlighting the versatility of the etherification strategy for introducing complex aromatic side chains.

Diverse Functionalization at the Aldehyde Moiety

The aldehyde group of this compound is a key site for a multitude of chemical transformations, enabling the construction of a vast array of derivatives with different functionalities.

Schiff Base Formation: One of the most fundamental reactions of the aldehyde group is its condensation with primary amines to form imines, commonly known as Schiff bases. This reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent, often with acid catalysis. The resulting C=N double bond can be further reduced to a stable secondary amine, a process known as reductive amination.

Table 2: Synthesis of Schiff Base Derivatives

| Entry | Amine | Solvent | Product (Imine) |

|---|---|---|---|

| 1 | Aniline | Ethanol | (E)-N-(2-hydroxy-4-(trifluoromethoxy)benzylidene)aniline |

| 2 | 4-Fluoroaniline | Methanol | (E)-4-fluoro-N-(2-hydroxy-4-(trifluoromethoxy)benzylidene)aniline |

Claisen-Schmidt Condensation: This base-catalyzed reaction involves the condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone. ijarsct.co.innih.gov this compound can react with various acetophenones in the presence of a base like sodium hydroxide or potassium hydroxide in an alcoholic solvent to yield chalcone derivatives. These compounds are of significant interest due to their prevalence in natural products and their diverse biological activities. ijarsct.co.inresearchgate.net

Table 3: Chalcone Synthesis via Claisen-Schmidt Condensation

| Entry | Acetophenone Derivative | Base | Solvent | Product (Chalcone) |

|---|---|---|---|---|

| 1 | Acetophenone | NaOH | Ethanol | (E)-1-phenyl-3-(2-hydroxy-4-(trifluoromethoxy)phenyl)prop-2-en-1-one |

| 2 | 4-Methoxyacetophenone | KOH | Methanol | (E)-3-(2-hydroxy-4-(trifluoromethoxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

Wittig Reaction: The Wittig reaction is a powerful tool for converting aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The nature of the ylide determines the stereochemistry of the resulting alkene. This reaction allows for the introduction of a carbon-carbon double bond with a wide variety of substituents, significantly expanding the molecular diversity of the derivatives.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. The product is typically an α,β-unsaturated compound. This method is valuable for creating molecules with electron-withdrawing groups attached to a double bond.

Reductive Amination: This two-step, one-pot reaction combines the formation of an imine with its in-situ reduction to an amine. This is a highly efficient method for synthesizing secondary and tertiary amines from aldehydes. A variety of reducing agents can be employed, with sodium borohydride (B1222165) and sodium cyanoborohydride being common choices.

Through these and other synthetic strategies, this compound serves as a valuable building block for the creation of a diverse library of complex molecules with potential applications in various scientific fields.

Medicinal Chemistry and Biological Activity Investigations of 2 Hydroxy 4 Trifluoromethoxy Benzaldehyde Derivatives

Structure-Activity Relationship (SAR) Studies

Impact of Trifluoromethoxy Group Position and Substituent Variations on Bioactivity

The biological activity of derivatives of 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde is significantly influenced by the molecular structure, particularly the presence and position of the trifluoromethoxy (-OCF3) group and other substituents. The -OCF3 group is recognized as one of the most lipophilic substituents, a property that can enhance the bioavailability of a compound. researchgate.net Its strong electron-withdrawing nature also reduces the electron density on the oxygen atom, making it less susceptible to oxidation and diminishing its interaction with metabolic enzymes. researchgate.netmdpi.com

In comparative studies, compounds featuring a trifluoromethoxy group have demonstrated superior efficacy over those with a trifluoromethyl (-CF3) group. nih.gov For instance, a study on fluorinated chalcone (B49325) derivatives revealed that compounds with a -OCF3 substituent were more effective as antimicrobial agents than their -CF3 counterparts. nih.gov The bioactivity of these derivatives can be further amplified by the introduction of other functional groups. The same study found that incorporating an indole (B1671886) ring onto the chalcone scaffold resulted in the most potent antimicrobial activity against both bacterial and fungal strains. nih.gov This suggests that the combination of the trifluoromethoxy group with a bicyclic heteroaromatic system is a key factor for enhancing bioactivity. nih.gov

The position of the fluorine-containing group is also critical. Structure-activity relationship (SAR) studies on other scaffolds have shown that placing a -CF3 group in the para-position of a phenolic ring increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by a factor of six compared to the non-fluorinated version. mdpi.com Similarly, the introduction of a -CF3 moiety into an isoxazole-based molecule enhanced its anti-cancer activity nearly eightfold compared to its non-trifluoromethylated analogue, highlighting the significant impact of this group in modulating biological response. rsc.org These findings underscore the strategic importance of the trifluoromethoxy group and other substituents in the design of potent bioactive molecules derived from this compound.

Table 1: Impact of Structural Modifications on Bioactivity of Fluorinated Compounds

| Structural Feature/Modification | Observed Impact on Bioactivity | Compound Class/Example | Reference |

|---|---|---|---|

| -OCF3 vs. -CF3 Group | Trifluoromethoxy (-OCF3) derivatives showed greater antimicrobial effectiveness. | Chalcones | nih.gov |

| Addition of Indole Ring | Significantly increased antimicrobial activity in fluorinated chalcones. | Chalcone A3/B3 | nih.gov |

| -CF3 Group Addition | Enhanced anti-cancer activity by nearly 8-fold compared to non-fluorinated analogue. | Isoxazoles | rsc.org |

| Para-position of -CF3 | Increased potency for inhibiting 5-HT uptake by 6-fold. | Phenolic Ring Compounds | mdpi.com |

Correlation of Compound Lipophilicity with Biological Membrane Permeation

The ability of a bioactive compound to permeate biological membranes is crucial for it to reach its target site of action. nih.gov Lipophilicity, a key physicochemical property, is an excellent indicator of a compound's ability to partition into and cross cell membranes. nih.govmdpi.com This property is commonly quantified by the octanol-water partition coefficient (logP), which describes the distribution of a compound between a nonpolar (octanol) and a polar (water) phase. nih.govresearchgate.net

The inclusion of fluorine-containing functional groups, such as trifluoromethoxy (-OCF3), is a well-established strategy in medicinal chemistry to modulate a molecule's properties. mdpi.combohrium.com The -OCF3 group, in particular, significantly increases the lipophilicity of a molecule. mdpi.com This enhanced lipophilicity can facilitate more effective membrane permeability, thereby influencing the compound's pharmacokinetic behavior and interaction with its biological target. mdpi.com

Studies have demonstrated a strong correlation between logP and the membrane molar partition coefficient (Kp), which directly measures a compound's partitioning into lipid vesicles. nih.gov While a general correlation exists, excellent correlations are often observed when considering specific series of compounds separately. nih.gov This indicates that while lipophilicity is a primary driver of membrane permeation, other factors like molecular structure and steric effects also play a role as the molecule enters the lipid environment. nih.gov For derivatives of this compound, the inherent high lipophilicity conferred by the -OCF3 group is expected to be a major determinant of their ability to cross biological membranes and exert their effects.

Table 2: Relationship Between Lipophilicity and Membrane Permeation

| Parameter | Description | Relevance to Membrane Permeation | Reference |

|---|---|---|---|

| Lipophilicity | The ability of a chemical compound to dissolve in fats, oils, lipids, and non-polar solvents. | A primary determinant of a molecule's ability to pass through the lipid bilayers of cell membranes. | nih.govresearchgate.net |

| logP (Octanol-Water Partition Coefficient) | A measure of the ratio of the concentration of a compound in octanol (B41247) and water at equilibrium. Higher logP indicates higher lipophilicity. | Serves as an excellent proxy for predicting membrane permeability. | nih.gov |

| Trifluoromethoxy (-OCF3) Group | A highly lipophilic functional group. | Its presence on a molecule significantly increases lipophilicity, which can enhance membrane permeation and overall pharmacokinetic behavior. | mdpi.com |

| logKp (Water-Membrane Partition Coefficient) | Describes the ratio of a compound's mole fractions in a lipid bilayer versus the aqueous phase. | Directly measures partitioning into membranes. Shows excellent correlation with logP for specific series of fluorinated compounds. | nih.gov |

Antimicrobial Research Applications

Evaluation of Antibacterial Potency Against Pathogenic Strains

Derivatives of this compound, particularly chalcones and Schiff bases, have been investigated for their antibacterial properties against various pathogenic strains. Research has shown that these compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria. nih.gov

In a study of novel fluorinated chalcones, derivatives containing the trifluoromethoxy (-OCF3) group were found to be particularly effective. nih.gov For example, a chalcone derivative bearing a -OCF3 group and an indole moiety (Compound B3) demonstrated potent activity against Staphylococcus aureus and Bacillus subtilis, with zones of inhibition (ZOI) of 26 mm and 29 mm, respectively. nih.gov This activity was comparable or superior to the standard drug, benzyl (B1604629) penicillin, against B. subtilis. nih.gov

Schiff base derivatives have also shown promise. mediresonline.orgekb.eg Certain Schiff bases synthesized from benzaldehyde (B42025) derivatives displayed bacteriostatic and bactericidal action against Escherichia coli and S. aureus. mediresonline.org The potency of these compounds is often measured by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). For example, some Schiff bases have demonstrated MIC values as low as 62.5 µg/mL against S. aureus and E. coli. mediresonline.org These findings indicate that derivatives of the core benzaldehyde structure are a promising scaffold for the development of new antibacterial agents.

Table 3: Antibacterial Activity of Selected Benzaldehyde Derivatives

| Compound Class/Name | Bacterial Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Trifluoromethoxy Chalcone (B3) | Staphylococcus aureus | Zone of Inhibition (ZOI) | 26 mm | nih.gov |

| Bacillus subtilis | Zone of Inhibition (ZOI) | 29 mm | nih.gov | |

| Schiff Base (PC1) | Escherichia coli | MIC | 62.5 µg/mL | mediresonline.org |

| Staphylococcus aureus | MIC | 62.5 µg/mL | mediresonline.org | |

| Schiff Base (PC2) | Staphylococcus aureus | MIC | 62.5 µg/mL | mediresonline.org |

| Schiff Base (RO4) | Candida albicans | MIC | 62.5 µg/mL | nih.gov |

Investigation of Antifungal Efficacy

The development of novel antifungal agents is crucial, and derivatives incorporating a trifluoromethoxy group have shown significant potential. mdpi.comnih.gov A series of pyrazole (B372694) compounds containing an aryl -OCF3 group were synthesized and evaluated for their in vitro antifungal activity against six different plant pathogenic fungi. mdpi.comnih.gov Several of these compounds exhibited high activity, with one derivative (1v) displaying an exceptionally low EC50 value of 0.0530 μM against Fusarium graminearum, a potency comparable to the commercial fungicide pyraclostrobin. mdpi.comnih.gov

Chalcones with trifluoromethoxy substituents have also been proven as effective antifungal agents. nih.gov A study assessing their activity against Candida albicans and Aspergillus niger found that a derivative (B3) featuring both a -OCF3 group and an indole ring showed greater activity than the standard drugs. nih.gov Similarly, research on 1-trifluoromethyl cinnamyl alcohol derivatives demonstrated broad-spectrum antifungal activity, with EC50 values against eight fungal plant pathogens ranging from 3.806 to 17.981 μg/mL. acs.org

The core benzaldehyde scaffold itself is known to possess antifungal properties. A related compound, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), was found to have a minimum inhibitory concentration (MIC) of 200 μg/mL against F. graminearum, completely inhibiting its mycelial growth. nih.gov This activity was stronger than that of vanillin (B372448) and o-vanillin, suggesting the 2-hydroxy-4-substituent pattern is favorable for antifungal action. nih.govnih.gov

Table 4: Antifungal Efficacy of Selected Fluorinated and Benzaldehyde Derivatives

| Compound Class/Name | Fungal Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Pyrazole Analogue (1v) | Fusarium graminearum | EC50 | 0.0530 µM | mdpi.comnih.gov |

| Trifluoromethoxy Chalcone (B3) | Candida albicans | Zone of Inhibition (ZOI) | 25 mm | nih.gov |

| Aspergillus niger | Zone of Inhibition (ZOI) | 24 mm | nih.gov | |

| 1-Trifluoromethyl Cinnamyl Alcohol (Compound 2) | Various Plant Pathogens | EC50 | 3.806 - 17.981 µg/mL | acs.org |

| 2-Hydroxy-4-methoxybenzaldehyde (HMB) | Fusarium graminearum | MIC | 200 µg/mL | nih.gov |

Mechanisms of Antibiofilm Activity and Virulence Factor Modulation

Beyond direct antimicrobial action, derivatives of the 2-hydroxybenzaldehyde scaffold have demonstrated the ability to disrupt bacterial biofilms and modulate virulence factors, which are key components of bacterial pathogenicity. While research on the specific trifluoromethoxy derivative is emerging, studies on the closely related analogue, 2-hydroxy-4-methoxybenzaldehyde (HMB), provide significant insight into potential mechanisms of action.

A study on the uropathogen Proteus mirabilis showed that HMB could effectively inhibit biofilm formation in a concentration-dependent manner, with a minimum biofilm inhibitory concentration (MBIC) of 50 µg/ml. frontiersin.org Importantly, this antibiofilm activity was achieved at concentrations that were non-bactericidal, meaning the compound disrupted the biofilm without killing the bacteria, which may reduce the pressure for resistance development. frontiersin.org The antibiofilm effect was confirmed through microscopic analyses which showed a clear reduction in biofilm biomass. frontiersin.org

Furthermore, HMB was found to inhibit several key virulence factors in P. mirabilis. This included the suppression of flagella-mediated swimming and swarming motilities, which are crucial for the spread of infection within the urinary tract. frontiersin.org The production of urease, hemolysin, and siderophores, all of which contribute to the pathogen's ability to cause disease, was also significantly inhibited by HMB treatment. frontiersin.org These findings suggest that derivatives of this compound may act as potent anti-virulence agents, offering a strategy to combat bacterial infections by disarming pathogens rather than killing them.

Table 5: Effect of 2-Hydroxy-4-methoxybenzaldehyde (HMB) on Proteus mirabilis Virulence Factors

| Virulence Factor | Function in Pathogenicity | Effect of HMB Treatment (at MBIC) | Reference |

|---|---|---|---|

| Biofilm Formation | Adherence to surfaces (e.g., catheters) and protection from host defenses. | Effectively inhibited in a concentration-dependent manner. | frontiersin.org |

| Swarming & Swimming Motility | Facilitates dissemination of infection from catheter to bladder. | Effectually suppressed. | frontiersin.org |

| Urease Production | Contributes to the formation of infection-induced urinary stones. | Inhibited. | frontiersin.org |

| Hemolysin Production | Causes lysis of red blood cells, contributing to tissue damage. | Inhibited. | frontiersin.org |

| Siderophore Production | Acquires iron from the host, essential for bacterial growth. | Inhibited. | frontiersin.org |

Anticancer Research and Cytotoxicity Assessment

The development of novel anticancer agents is a critical area of research, particularly for overcoming challenges like chemotherapy resistance. Derivatives of substituted benzaldehydes, such as Schiff bases and chalcones, have been extensively investigated for their cytotoxic effects against various cancer cell lines.

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells. Various derivatives of substituted 2-hydroxybenzaldehydes have demonstrated the ability to induce apoptosis in cancer cells.

For instance, a series of 2'-hydroxy-4'-alkoxy chalcone derivatives were synthesized and evaluated for their antiproliferative activity against several human tumor cell lines, including prostate (PC-3), breast (MCF-7), and cervical (CaSki) cancer. Several of these compounds showed significant selective cytotoxicity against the PC-3 cell line. Further investigation revealed that these active chalcones induced the mitochondrial apoptotic pathway, a process regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov The chalcones were found to modulate the transcripts of Bax and Bcl-2 and increase the activation of caspases 3 and 7, which are executioner caspases in the apoptotic cascade. nih.gov

Similarly, Schiff base derivatives have shown promise. Studies on Schiff bases synthesized from substituted benzaldehydes and 3-amino-1H-1,2,4-triazole demonstrated effective anticancer activity against liver (HEPG2), colon (HCT-116), and breast (MCF-7) cancer cell lines. The apoptotic effect of these compounds was confirmed by an increased Bax/Bcl-2 ratio in MCF-7 cells, indicating a shift towards pro-apoptotic signaling. ekb.eg Other research on benzyloxybenzaldehyde derivatives found that they could induce apoptosis in HL-60 leukemia cells, accompanied by DNA fragmentation and loss of mitochondrial membrane potential. nih.gov

These findings suggest that derivatives of this compound, particularly its chalcone and Schiff base forms, are strong candidates for inducing apoptosis in cancer cells. The trifluoromethoxy group may enhance these properties by increasing cellular uptake or interaction with biological targets.

Table 1: Cytotoxicity of 2'-hydroxy-4'-alkoxy Chalcone Derivatives against PC-3 Cancer Cells

| Compound | R Group (at 4' position) | IC₅₀ (μM) |

|---|---|---|

| 3a | -OCH₃ | 13.75 |

| 3b | -OCH₂CH₃ | 10.42 |

| 3c | -O(CH₂)₂CH₃ | 8.08 |

| 3d | -O(CH₂)₃CH₃ | 10.58 |

Data sourced from a study on 2'-hydroxy-4'-alkoxy chalcone derivatives. nih.gov

The anticancer effects of benzaldehyde derivatives are mediated by various molecular mechanisms. Beyond inducing the intrinsic mitochondrial apoptotic pathway, these compounds can interfere with key signaling pathways that control cell proliferation and survival.

Research on a specific Schiff base derived from 2-hydroxybenzaldehyde, designated 8S3, revealed that it induces apoptosis through the modulation of the MAPK (mitogen-activated protein kinase) signaling pathway and causes mitochondrial dysfunction. nih.gov This suggests that such compounds can disrupt the complex signaling networks that cancer cells rely on for survival. In another study, benzyloxybenzaldehyde derivatives were found to arrest the cell cycle at the G2/M phase in HL-60 cells, preventing them from dividing and proliferating. nih.gov

The parent compound, benzaldehyde, has also been shown to possess anticancer mechanisms. It can inhibit the growth of therapy-resistant pancreatic cancer by preventing the interaction of a key signaling protein, 14-3-3ζ, with Ser28-phosphorylated histone H3 (H3S28ph). news-medical.netbioengineer.org This action blocks signals that lead to treatment resistance and the expression of genes related to cancer cell spread. news-medical.netbioengineer.org This highlights a potential epigenetic-level mechanism that could be exploited by its derivatives.

The trifluoromethoxy group in this compound can enhance lipophilicity, potentially improving the compound's ability to cross cell membranes and interact with intracellular targets like enzymes or hydrophobic pockets in proteins.

A major hurdle in cancer treatment is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of chemotherapeutic drugs. Research has shown that certain benzaldehyde and cinnamaldehyde (B126680) derivatives can be effective against drug-resistant cancer cells.

One study demonstrated that benzaldehyde itself can inhibit the growth of cancer cells that have acquired resistance to radiation therapy and tyrosine kinase inhibitors. news-medical.net This suggests a mechanism of action that is distinct from many conventional drugs and can bypass common resistance pathways. news-medical.net

Furthermore, 2'-benzoyloxycinnamaldehyde (BCA), a derivative of cinnamaldehyde, exhibited similar growth-inhibiting and apoptosis-inducing effects on both drug-resistant cancer cells and their non-resistant parental cells. nih.gov The mechanism was found to involve the generation of reactive oxygen species (ROS) and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov The ability of BCA to kill both sensitive and resistant cells suggests it could be a valuable candidate for treating drug-resistant cancers. nih.gov This provides a strong rationale for investigating derivatives of this compound as potential agents to circumvent MDR in cancer therapy.

Enzyme Inhibition Studies

Enzyme inhibition is a fundamental strategy in drug discovery. Derivatives of this compound have been explored as inhibitors of various enzymes implicated in different diseases.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibiting these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov

A series of difunctionalized 4-hydroxybenzaldehyde (B117250) derivatives have been synthesized and evaluated as cholinesterase inhibitors. The results showed that these compounds exhibited more potent inhibition of both AChE and BChE than galanthamine, a clinically used Alzheimer's drug. nih.gov Kinetic studies revealed that the most active compound acted as a mixed-type inhibitor, interacting with both the catalytic active site and the peripheral anionic site of the enzymes. nih.gov

Chalcone derivatives have also been identified as promising AChE inhibitors. nih.gov For example, 4-benzyloxychalcone derivatives were synthesized and tested for their anti-AChE activity, showing superior performance compared to the standard drug galantamine. nih.gov Given these findings, Schiff base and chalcone derivatives of this compound represent a promising avenue for the development of new agents for neurological disorders like Alzheimer's disease.

Table 2: Cholinesterase Inhibitory Activity of a Representative 4-hydroxybenzaldehyde Derivative (Compound 4e)

| Enzyme | IC₅₀ (μM) |

|---|---|

| eeAChE | 0.05 ± 0.01 |

| hAChE | 0.43 ± 0.03 |

| eqBChE | 0.12 ± 0.01 |

| hBChE | 1.15 ± 0.09 |

eeAChE: Electrophorus electricus AChE; hAChE: human AChE; eqBChE: equine serum BChE; hBChE: human serum BChE. Data sourced from a study on difunctionalized 4-hydroxybenzaldehyde derivatives. nih.gov

The structural versatility of benzaldehyde derivatives allows them to target a range of other enzymes. For example, derivatives of 4'-fluoro-2'-hydroxychalcone have been investigated as anti-inflammatory agents through their inhibition of cyclooxygenase (COX) enzymes. researchgate.net Docking studies have been performed to understand the interaction of these chalcones with the COX active site. researchgate.net

Furthermore, the broad bioactivity of scaffolds like the 1,2,4-triazole (B32235) nucleus, which can be incorporated into benzaldehyde derivatives (e.g., via Schiff base formation), has been well-documented. Triazole derivatives are known to inhibit a wide array of enzymes, including α-amylase and α-glucosidase (relevant to diabetes) and various phosphatases. isp.edu.pk The incorporation of fluorine-containing groups, such as trifluoromethoxy, is a common strategy in medicinal chemistry to modulate enzyme inhibitory activity. Therefore, derivatives of this compound hold potential for the development of inhibitors against a wide spectrum of enzymatic targets relevant to various human diseases.

Anti-inflammatory and Analgesic Research

The salicylaldehyde (B1680747) framework, the parent structure of this compound, is a well-established pharmacophore in the development of anti-inflammatory and analgesic agents. Research into derivatives of this structure, such as salicylaldehyde-derived hydrazones and secondary amines, has demonstrated significant potential in mitigating inflammatory responses and pain.

For instance, certain salicylaldehyde 2-chlorobenzoyl hydrazones have been shown to be effective in inhibiting the initial phase of a formalin-induced pain response, while their zinc complexes were active in the later, inflammatory phase. nih.govnih.gov This suggests that derivatives can be tailored to target different aspects of the pain and inflammation cascade. Similarly, other salicylaldehyde derivatives have exhibited marked inhibition of acetic acid-induced writhing in animal models, a common test for analgesic efficacy. nih.govnih.gov The anti-inflammatory activity of these compounds is often evaluated using in vivo models like carrageenan-induced paw edema and zymosan-induced peritonitis, with some derivatives showing efficacy comparable or superior to standard drugs like indomethacin. nih.gov

The trifluoromethoxy group in this compound is expected to enhance the lipophilicity of its derivatives, potentially improving their bioavailability and tissue penetration. This modification could lead to more potent anti-inflammatory and analgesic agents.

Table 1: Representative In Vivo Models for Anti-inflammatory and Analgesic Activity

| Activity | Model | Description | Typical Endpoint |

| Anti-inflammatory | Carrageenan-induced Paw Edema | Induction of localized inflammation in the rat paw by carrageenan injection. | Measurement of paw volume or thickness over time. |

| Analgesic | Acetic Acid-Induced Writhing Test | Induction of visceral pain in mice by intraperitoneal injection of acetic acid. | Counting the number of abdominal constrictions (writhes). |

| Analgesic | Formalin Test | Subcutaneous injection of formalin into the mouse paw, inducing a biphasic pain response (neurogenic and inflammatory). | Observation of paw licking and biting behavior. |

| Anti-inflammatory | Zymosan-induced Peritonitis | Induction of peritoneal inflammation in mice by zymosan injection. | Quantification of inflammatory cell migration and exudate volume. |

Antioxidant Activity and Modulation of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. The phenolic hydroxyl group in this compound derivatives makes them promising candidates for antioxidant activity.

Studies on various salicylaldehyde derivatives have confirmed their antioxidant potential. For example, salicylaldehyde-derived secondary amines have demonstrated remarkable antioxidant properties in assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and phenanthroline assays. mdpi.combohrium.comresearchgate.net The antioxidant capacity of dihydroxybenzaldehydes has also been systematically studied, revealing a relationship between the position of the hydroxyl groups and their antioxidant efficacy. wiserpub.com

The introduction of a trifluoromethoxy group could modulate the electronic properties of the phenolic ring, influencing the hydrogen-donating ability of the hydroxyl group and thus its radical scavenging activity. The development of derivatives of this compound could therefore lead to novel antioxidants with tailored properties for combating oxidative stress-related pathologies.

Table 2: Common In Vitro Assays for Antioxidant Activity

| Assay | Principle |

| ABTS Radical Scavenging Assay | Measures the ability of a compound to scavenge the stable ABTS radical cation. |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Evaluates the hydrogen-donating ability of a compound to neutralize the DPPH radical. |

| Phenanthroline Assay | Assesses the electron-donating capacity of a compound by monitoring the reduction of Fe(III) to Fe(II). |

Research in Neurodegenerative Diseases: Focus on Amyloid Aggregation Modulation

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into neurotoxic plaques. The development of small molecules that can inhibit or reverse this aggregation process is a major therapeutic strategy. nih.gov

Research has shown that certain aromatic compounds, including chalcones and benzodihydrofuran derivatives, can interfere with Aβ aggregation and protect neuronal cells from its toxic effects. nih.gov For instance, some fluorinated chalcones have demonstrated a cytoprotective effect against Aβ toxicity and have been shown to inhibit the rate of Aβ aggregation. nih.gov

The structural features of this compound, including its aromatic ring and potential for derivatization, make it a scaffold of interest for the design of novel amyloid aggregation modulators. The trifluoromethoxy group could enhance binding affinity to the hydrophobic regions of the Aβ peptide, potentially disrupting the aggregation process. Further investigation into derivatives of this compound could yield promising candidates for the treatment of Alzheimer's and other neurodegenerative diseases characterized by protein misfolding. nih.gov

Investigations in Hemoglobin-Mediated Disorders (Informed by Related Benzaldehyde Research)

Sickle cell disease is a genetic disorder caused by a mutation in the hemoglobin gene, leading to the polymerization of deoxygenated hemoglobin S (HbS) and the characteristic sickling of red blood cells. A promising therapeutic approach is the development of agents that increase the oxygen affinity of hemoglobin, thereby stabilizing the oxygenated, non-polymerizing form. nih.govnih.gov

Substituted benzaldehydes have been specifically designed for this purpose. nih.govnih.gov These compounds are known to bind to hemoglobin and shift the oxygen-hemoglobin dissociation curve to the left, indicating increased oxygen affinity. nih.govnih.gov This mechanism of action has been shown to inhibit the sickling of erythrocytes from patients with sickle cell disease at low oxygen pressures. nih.govnih.gov The aldehyde group is crucial for this activity, as it can form a Schiff base with the N-terminal valine of the α-globin chains of hemoglobin.

Given that this compound is a substituted benzaldehyde, its derivatives are prime candidates for investigation as potential anti-sickling agents. The trifluoromethoxy group may influence the binding affinity and pharmacokinetic properties of these derivatives, potentially leading to more effective therapies for sickle cell disease and other hemoglobinopathies.

In Vitro and In Vivo Biological Evaluation Methodologies

The preclinical evaluation of this compound derivatives relies on a variety of established in vitro and in vivo assays to determine their biological activities.

In Vitro Assays:

Anti-inflammatory Activity: The inhibition of bovine serum albumin (BSA) denaturation is a common in vitro method to screen for anti-inflammatory potential. mdpi.combohrium.comresearchgate.net

Antioxidant Activity: As previously mentioned, assays such as DPPH, ABTS, and phenanthroline are widely used to assess radical scavenging and electron-donating capabilities. mdpi.combohrium.comresearchgate.netwiserpub.com

Amyloid Aggregation Inhibition: Thioflavin T (ThT) fluorescence assays are employed to monitor the kinetics of amyloid-β aggregation in the presence of potential inhibitors.

Hemoglobin Oxygen Affinity: The effect of compounds on the oxygen-binding properties of hemoglobin can be determined by measuring the oxygen equilibrium curve (OEC) of whole blood or purified hemoglobin solutions. nih.gov

In Vivo Models:

Analgesic Activity: The acetic acid-induced writhing test in mice and the hot plate test are standard models to evaluate peripheral and central analgesic effects, respectively. researchgate.netnih.govjnu.ac.bd The formalin test can differentiate between neurogenic and inflammatory pain. nih.govnih.gov

Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a classic method for assessing acute anti-inflammatory activity. pensoft.net Zymosan-induced peritonitis in mice is another model used to study inflammatory cell migration. nih.gov

Neurodegenerative Disease Models: Transgenic mouse models of Alzheimer's disease are utilized to evaluate the efficacy of compounds in reducing amyloid plaque burden and improving cognitive function. nih.gov

Sickle Cell Disease Models: Transgenic sickle cell mouse models are used to assess the in vivo efficacy of potential anti-sickling agents by measuring their ability to inhibit sickling and improve hematological parameters under hypoxic conditions.

Through the systematic application of these methodologies, the therapeutic potential of novel this compound derivatives can be thoroughly investigated, paving the way for the development of new treatments for a range of diseases.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for the molecular system, these methods provide precise information about geometry, energy levels, and electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. cnr.it The process involves calculating the electron density to determine properties like bond lengths, bond angles, and dihedral angles. sciforum.net For 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can predict its three-dimensional structure with high accuracy. wseas.comisca.me These calculations are crucial for understanding the molecule's stability and reactivity. cnr.it

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value | Description |

|---|---|---|

| C-C (aromatic) Bond Length | ~1.39 Å | Average length of carbon-carbon bonds within the benzene (B151609) ring. |

| C-O (hydroxyl) Bond Length | ~1.36 Å | The distance between the carbon of the ring and the oxygen of the -OH group. |

| C=O (aldehyde) Bond Length | ~1.21 Å | The length of the double bond in the carbonyl group. |

| O-H (hydroxyl) Bond Length | ~0.96 Å | The length of the bond between oxygen and hydrogen in the -OH group. |

| C-O (ether) Bond Length | ~1.37 Å | The distance between the ring carbon and the ether oxygen of the trifluoromethoxy group. |

| C-F Bond Length | ~1.35 Å | Average length of the carbon-fluorine bonds in the -OCF3 group. |

| C-C-C Bond Angle | ~120° | The typical internal angle of a hexagonal benzene ring. |

Note: The values in this table are representative and based on typical DFT results for similar aromatic compounds.

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic transitions. isca.menih.gov The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. conicet.gov.ar The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests higher reactivity and polarizability. isca.mesemanticscholar.org This analysis helps to explain the charge transfer that can occur within the molecule, which is fundamental to its electronic properties. nih.govmalayajournal.org

Table 2: Frontier Orbital Energies and Related Properties of this compound

| Property | Definition | Predicted Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's capacity to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's capacity to accept electrons. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. isca.me |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. conicet.gov.ar |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. conicet.gov.ar |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. niscpr.res.in |

Note: Specific energy values are dependent on the computational method and basis set used.

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. malayajournal.org It is used to predict how a molecule will interact with other species and to identify sites susceptible to electrophilic and nucleophilic attack. mdpi.comnih.gov The MESP map is color-coded: red areas indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. malayajournal.orgresearchgate.net For this compound, the oxygen atoms of the carbonyl and hydroxyl groups, along with the fluorine atoms, are expected to be electron-rich (red/yellow), whereas the hydrogen atom of the hydroxyl group is expected to be electron-poor (blue). mdpi.comnih.gov

Table 3: Predicted MESP Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MESP Map | Implication |

|---|---|---|---|

| Carbonyl Oxygen (-CHO) | Negative | Red | Site for electrophilic attack; hydrogen bond acceptor. |

| Hydroxyl Oxygen (-OH) | Negative | Red | Site for electrophilic attack; hydrogen bond acceptor. |

| Trifluoromethoxy Group (-OCF3) | Negative | Red/Yellow | Electronegative region due to fluorine atoms. |

| Hydroxyl Hydrogen (-OH) | Positive | Blue | Site for nucleophilic attack; hydrogen bond donor. |

| Aromatic Ring Hydrogens | Slightly Positive | Light Blue/Green | Less reactive compared to the hydroxyl hydrogen. |

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov This simulation is essential in drug discovery for predicting how a potential drug molecule might interact with a biological target. rsc.org

Molecular docking simulations are used to place this compound into the active site of a target protein to predict its binding conformation. nih.gov The simulation explores various possible orientations and conformations of the ligand within the protein's binding pocket. The primary goal is to identify the most stable binding mode, which is characterized by favorable intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. aalto.finih.gov The presence of the hydroxyl and carbonyl groups in the molecule makes it a good candidate for forming hydrogen bonds with amino acid residues in a protein's active site.

After generating potential binding poses, a scoring function is used to estimate the binding affinity for each pose. nih.gov These functions are mathematical models that approximate the binding free energy of the protein-ligand complex. uci.edu A lower (more negative) score typically indicates a stronger and more favorable interaction. niscpr.res.in There are several classes of scoring functions, including physics-based, empirical, and knowledge-based, each employing different algorithms to evaluate the strength of the interaction. frontiersin.org By comparing the docking scores of different ligands for the same target, researchers can rank compounds based on their predicted binding affinities. nih.gov

Table 4: Example of a Molecular Docking Result Summary

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Enzyme A | -7.5 | Asp120, Ser150 | Hydrogen Bond with -OH and -CHO groups |

| Phe200, Leu210 | Hydrophobic interaction with the benzene ring | ||

| Receptor B | -6.8 | Gln80, Tyr82 | Hydrogen Bond with -CHO group |

| Val100, Ile105 | Hydrophobic interaction with the trifluoromethoxy group |

Note: This table is a hypothetical representation of typical docking simulation output. The values and residues are for illustrative purposes.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed understanding of the conformational flexibility and intermolecular interactions of this compound in various environments, such as in solution or interacting with a biological target.

Conformational analysis, a key component of MD studies, focuses on identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For this compound, the rotational barriers around the single bonds connecting the hydroxyl, trifluoromethoxy, and aldehyde groups to the benzene ring are of particular interest. The trifluoromethoxy group, in particular, is known to adopt a conformation that is often orthogonal to the plane of the aromatic ring due to steric and electronic effects. nih.gov This preferential orientation can significantly influence the molecule's shape and how it interacts with other molecules. nih.govsemanticscholar.org

| Dihedral Angle (Hypothetical) | Description | Predicted Energy Minimum (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| C2-C1-C(H)=O | Rotation of the aldehyde group | 0 (planar) | 0.0 |

| C2-C1-C(H)=O | Rotation of the aldehyde group | 180 (planar) | 1.2 |

| C3-C4-O-CF3 | Rotation of the trifluoromethoxy group | 90 (orthogonal) | 0.0 |

| C3-C4-O-CF3 | Rotation of the trifluoromethoxy group | 0 (planar) | 3.5 |

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics Applications

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of chemoinformatics, aiming to correlate the chemical structure of compounds with their biological activity. jmaterenvironsci.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective compounds. nih.govmdpi.com

For a series of derivatives based on the this compound scaffold, a QSAR study would involve several steps. First, a dataset of these compounds with their measured biological activities (e.g., enzyme inhibition, receptor binding) would be compiled. Next, a variety of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Examples of Molecular Descriptors:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, partial charges.

Hydrophobic descriptors: LogP (partition coefficient).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that links these descriptors to the observed activity. jmaterenvironsci.com Such models can highlight which molecular features are crucial for activity. For instance, a QSAR model might reveal that increasing the hydrophobicity at a certain position of the benzaldehyde (B42025) ring enhances the biological effect.

Chemoinformatics tools are essential for managing and analyzing the large datasets involved in these studies, from calculating descriptors to building and validating the predictive models. nih.gov

| Compound ID (Hypothetical) | LogP | Molecular Weight | Dipole Moment | Biological Activity (pIC50) |

|---|---|---|---|---|

| TFMB-01 | 2.8 | 206.12 | 3.5 | 5.2 |

| TFMB-02 | 3.2 | 220.15 | 3.1 | 5.8 |

| TFMB-03 | 2.5 | 205.11 | 4.0 | 4.9 |

| TFMB-04 | 3.5 | 234.18 | 2.9 | 6.1 |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. mdpi.com These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.net

Starting with the structure of this compound, a pharmacophore model can be developed. The hydroxyl group can act as both a hydrogen bond donor and acceptor, the benzene ring represents a hydrophobic and aromatic feature, and the trifluoromethoxy group contributes a unique hydrophobic and electron-withdrawing character.

This pharmacophore model can then be used as a 3D query in a virtual screening campaign. nih.gov In this process, large databases of chemical compounds are computationally searched to identify molecules that match the pharmacophore model. researchgate.net This allows for the rapid identification of a diverse set of potential "hits" that possess the key structural features required for biological activity, but may have entirely different chemical backbones (scaffolds). youtube.com These hits can then be acquired or synthesized for experimental testing.

Virtual screening can significantly accelerate the early stages of drug discovery by prioritizing compounds for synthesis and testing, thereby saving time and resources. nih.gov The this compound scaffold provides a valuable starting point for the design of such pharmacophore models aimed at discovering novel bioactive molecules. nih.gov

| Pharmacophore Feature (Hypothetical) | Description | Coordinates (Å) |

|---|---|---|

| Hydrogen Bond Donor | Hydroxyl group | (1.5, 0.8, 0.0) |

| Hydrogen Bond Acceptor | Hydroxyl oxygen | (1.2, 0.0, 0.0) |

| Hydrogen Bond Acceptor | Aldehyde oxygen | (-2.0, 1.2, 0.0) |

| Aromatic Ring | Benzene ring center | (0.0, 0.0, 0.0) |

| Hydrophobic Feature | Trifluoromethoxy group | (-1.0, -2.5, 0.0) |

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Analogues with Enhanced Bioactivity and Selectivity

The future design of analogues based on the 2-hydroxy-4-(trifluoromethoxy)benzaldehyde scaffold will be heavily guided by the physicochemical properties of the trifluoromethoxy (-OCF3) group. This functional group is known to significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. mdpi.com The introduction of fluorine-containing moieties can enhance lipophilicity, which may improve membrane permeability and bioavailability. mdpi.comrsc.org

Key strategies in designing next-generation analogues will involve:

Modulating Lipophilicity: The trifluoromethoxy group is more lipophilic than a trifluoromethyl group, a property that can be fine-tuned to optimize membrane permeability. mdpi.com Synthetic strategies will focus on creating a library of derivatives with varied substitution patterns on the aromatic ring to achieve optimal lipophilicity for specific biological targets.

Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly stable and resistant to metabolic degradation, particularly by cytochrome P450 enzymes. mdpi.com This intrinsic stability is a desirable feature for increasing the half-life of potential drug candidates. acs.org

Bioisosteric Replacement: The trifluoromethoxy group can be used as a bioisostere for other functional groups to improve potency and selectivity. Its unique electronic and steric properties can lead to more favorable interactions with target proteins. mdpi.com

The synthesis of these new analogues will build upon established methods for aromatic substitution and functional group manipulation. mdpi.com The development of efficient synthetic routes to introduce the trifluoromethoxy group onto various molecular frameworks remains a critical area of chemical research. nih.gov

Table 1: Physicochemical Properties of the Trifluoromethoxy Group for Analogue Design

| Property | Influence on Molecular Design | Source |

|---|---|---|

| High Lipophilicity | Can enhance membrane permeability and bioavailability. | mdpi.comrsc.org |

| Metabolic Stability | Increases resistance to enzymatic degradation, prolonging drug half-life. | mdpi.comacs.org |

| Strong Electron-Withdrawing Nature | Modifies the electronic properties of the molecule, affecting receptor binding and pKa. | mdpi.com |

| Bioisosteric Potential | Can replace other groups to improve binding affinity, selectivity, and pharmacokinetic profiles. | mdpi.com |

Development of Targeted Delivery Systems for Therapeutic Applications

To maximize therapeutic efficacy and minimize off-target effects of bioactive analogues, the development of targeted delivery systems is crucial. The structure of this compound, particularly its aldehyde group, provides a versatile chemical handle for conjugation to various delivery platforms.

Future research in this area could focus on:

Nanoparticle-Based Systems: Benzaldehyde-functionalized polymers can be used to create pH-responsive nanoparticles that encapsulate therapeutic agents. qub.ac.uk These nanoparticles can be designed for triggered release in specific microenvironments, such as acidic tumor tissues. The surface of these particles can be further modified with targeting ligands like antibodies or peptides to ensure selective delivery to cancer cells. qub.ac.uknih.gov

Peptide-Drug Conjugates (PDCs): The aldehyde can be covalently linked to specific "homing peptides" that recognize and bind to receptors overexpressed on diseased cells. mdpi.com This approach creates a prodrug that delivers the cytotoxic payload directly to the target tissue, enhancing potency while reducing systemic toxicity. mdpi.com

Liposomal Formulations: Bioactive analogues could be encapsulated within liposomes. The liposome (B1194612) surface can be decorated with targeting peptides that facilitate specific uptake into target cells, combining the benefits of passive accumulation (via the Enhanced Permeability and Retention effect) and active targeting. frontiersin.org

These strategies aim to improve the therapeutic index of potent compounds by ensuring they accumulate at the site of action. nih.gov

Exploration of Synergistic Effects with Established Therapeutic Agents